molecular formula C14H13N5O B3060875 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide CAS No. 94692-06-5

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B3060875
CAS No.: 94692-06-5
M. Wt: 267.29 g/mol
InChI Key: CXZMPXJTNZMSKQ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a pyrrole ring, and a carbohydrazide moiety

Biochemical Analysis

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also feature a pyrazole ring with a phenyl and pyrrole substitution but differ in the position and type of functional groups.

    1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carbohydrazide.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZMPXJTNZMSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377630
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94692-06-5
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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